molecular formula C12H19NO4 B7957263 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B7957263
M. Wt: 241.28 g/mol
InChI Key: CQLVVTNYEYTHMM-DTORHVGOSA-N
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Description

9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, also known as tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a research chemical with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol. This compound is characterized by its bicyclic structure, which includes both oxygen and nitrogen atoms, making it a versatile building block in organic synthesis.

Preparation Methods

The synthesis of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one typically involves the reaction of tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate with various reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to protect the nitrogen atom, followed by cyclization to form the bicyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one has several scientific research applications:

    Chemistry: It serves as a chiral auxiliary or ligand in asymmetric synthesis, facilitating the formation of chiral centers.

    Biology: The compound is used in the development of biologically active molecules, including potential anticancer agents.

    Medicine: Research into its derivatives has shown promise in the development of new pharmaceuticals.

    Industry: It is utilized in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one involves its role as a chiral auxiliary or ligand in catalytic processes. It facilitates the formation of chiral centers by stabilizing transition states and intermediates during chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its use in asymmetric synthesis or the development of biologically active compounds .

Comparison with Similar Compounds

9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can be compared with other similar compounds, such as:

    9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: This compound has a similar bicyclic structure but with a methyl group instead of a tert-butyl group.

    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound features a benzyl group and is used in different synthetic applications.

    9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound includes sulfur atoms in its structure, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its utility in asymmetric synthesis and the development of biologically active molecules.

Properties

IUPAC Name

tert-butyl (1S,5R)-7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-9H,4-7H2,1-3H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLVVTNYEYTHMM-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(=O)CC1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(=O)C[C@H]1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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